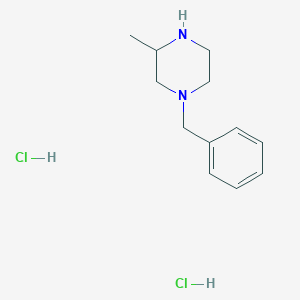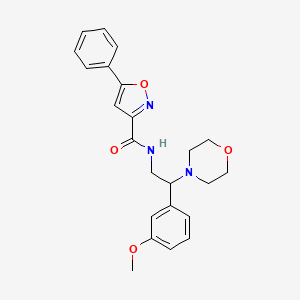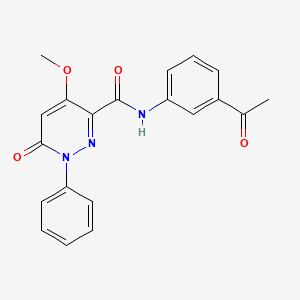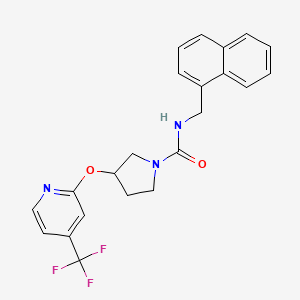![molecular formula C17H13FN6O2 B2507509 5-amino-1-(4-metoxifenil)-1H-1,2,3-triazol-4-il]-3-(2-fluorofenil)-1,2,4-oxadiazol CAS No. 892770-02-4](/img/structure/B2507509.png)
5-amino-1-(4-metoxifenil)-1H-1,2,3-triazol-4-il]-3-(2-fluorofenil)-1,2,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound with intriguing properties. The presence of both oxadiazole and triazole rings in its structure allows for unique reactivity and interaction profiles, making it a subject of extensive research in various scientific fields.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: : Utilized as a building block for complex molecular architectures.
Biology: : Potential use as a probe for biochemical pathways.
Medicine: : Investigated for its pharmacological properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Possible use in the development of novel materials or as a catalyst in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring, followed by azide-alkyne cycloaddition (click chemistry) to construct the triazole moiety.
Industrial Production Methods
Industrial production would necessitate optimization for scalability, often involving more efficient catalysts and eco-friendly solvents. Continuous flow synthesis might be leveraged to enhance yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical transformations:
Oxidation: : Can be achieved using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing hydrogenation catalysts like palladium on carbon.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: : Potassium dichromate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, platinum oxide for hydrogenation.
Major Products
The products from these reactions are often varied but can include substituted triazoles, oxadiazoles, and modified phenyl derivatives, depending on the reaction pathways chosen.
Mecanismo De Acción
The mechanism of action can vary based on its application. For medicinal purposes, it may bind to specific enzymes or receptors, altering their activity. The triazole ring is known for its bioactivity, while the fluorophenyl group may enhance membrane permeability, facilitating cellular entry.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
Highlighting Its Uniqueness
The presence of the 2-fluorophenyl group adds distinct properties, potentially affecting the compound's pharmacokinetics and molecular interactions, which can lead to differences in its activity profile compared to analogs with different substituents.
Propiedades
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2/c1-25-11-8-6-10(7-9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMAXAPKPHKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)


![2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2507433.png)
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

![1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B2507445.png)


![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)
